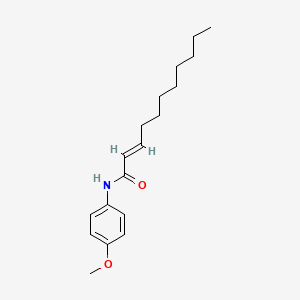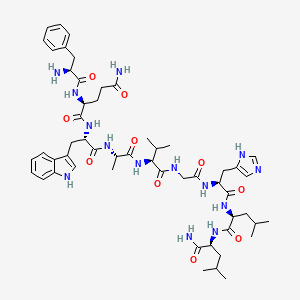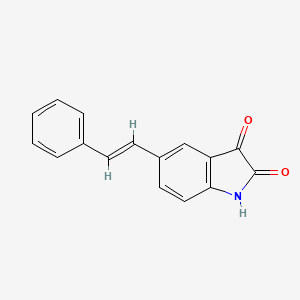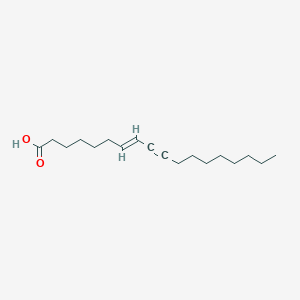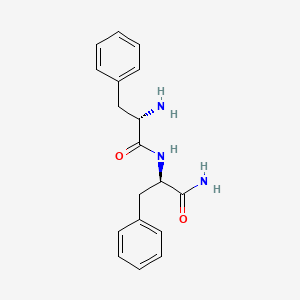![molecular formula C18H17BrN4O2 B10838495 (E,E)-8-[4-(3-Bromophenyl)butadien-1-yl]caffeine](/img/structure/B10838495.png)
(E,E)-8-[4-(3-Bromophenyl)butadien-1-yl]caffeine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E,E)-8-[4-(3-Bromophenyl)butadien-1-yl]caffeine is a synthetic compound that combines the structural features of caffeine and a bromophenyl butadiene moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E,E)-8-[4-(3-Bromophenyl)butadien-1-yl]caffeine typically involves the coupling of a bromophenyl butadiene derivative with caffeine. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
(E,E)-8-[4-(3-Bromophenyl)butadien-1-yl]caffeine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom in the bromophenyl moiety can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding alkane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(E,E)-8-[4-(3-Bromophenyl)butadien-1-yl]caffeine has several applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and kinetics.
Biology: Investigated for its potential effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific receptors or enzymes.
Industry: Potential applications in the development of new materials and catalysts
作用機序
The mechanism of action of (E,E)-8-[4-(3-Bromophenyl)butadien-1-yl]caffeine involves its interaction with specific molecular targets, such as adenosine receptors. The compound may act as an antagonist or agonist, modulating the activity of these receptors and influencing downstream signaling pathways. This can result in various biological effects, including changes in cellular metabolism, neurotransmission, and gene expression .
類似化合物との比較
Similar Compounds
4-Bromophenyl 4-bromobenzoate: Shares the bromophenyl moiety but differs in the overall structure and properties.
Pinacol boronic esters: Used in organic synthesis and share some functional group similarities.
Uniqueness
(E,E)-8-[4-(3-Bromophenyl)butadien-1-yl]caffeine is unique due to its combination of caffeine and bromophenyl butadiene moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for studying specific interactions and effects that are not observed with other similar compounds.
特性
分子式 |
C18H17BrN4O2 |
|---|---|
分子量 |
401.3 g/mol |
IUPAC名 |
8-[(1E,3E)-4-(3-bromophenyl)buta-1,3-dienyl]-1,3,7-trimethylpurine-2,6-dione |
InChI |
InChI=1S/C18H17BrN4O2/c1-21-14(10-5-4-7-12-8-6-9-13(19)11-12)20-16-15(21)17(24)23(3)18(25)22(16)2/h4-11H,1-3H3/b7-4+,10-5+ |
InChIキー |
YJBUYKLAHVOOFW-HOZCHFDZSA-N |
異性体SMILES |
CN1C(=NC2=C1C(=O)N(C(=O)N2C)C)/C=C/C=C/C3=CC(=CC=C3)Br |
正規SMILES |
CN1C(=NC2=C1C(=O)N(C(=O)N2C)C)C=CC=CC3=CC(=CC=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



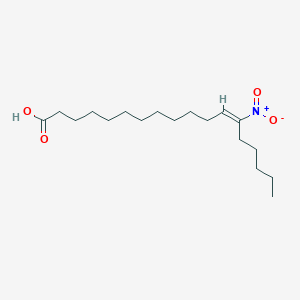

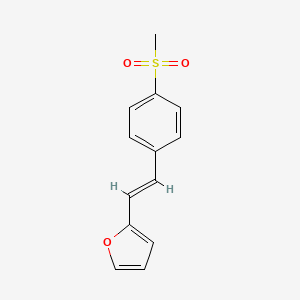


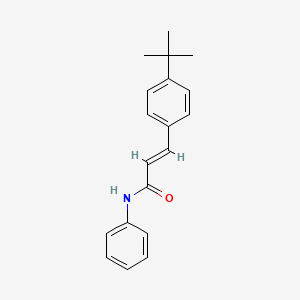

![(E)-3-[2-(2-methyl-4-thiazolyl)vinyl]pyridine](/img/structure/B10838461.png)
